![molecular formula C14H8BrN3 B187515 9-Brom-6H-indolo[2,3-b]chinoxalin CAS No. 57743-36-9](/img/structure/B187515.png)

9-Brom-6H-indolo[2,3-b]chinoxalin

Übersicht

Beschreibung

“9-Bromo-6H-indolo[2,3-b]quinoxaline” is a derivative of 6H-indolo[2,3-b]quinoxaline, a planar fused heterocyclic compound . It exhibits a wide variety of pharmacological activities, with the mechanism of action predominantly being DNA intercalation .

Synthesis Analysis

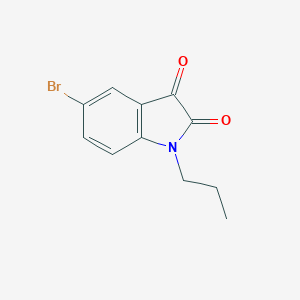

The synthesis of 6H-indolo[2,3-b]quinoxaline derivatives involves condensation reactions of isatin with o-phenylenediamine . The synthesis of N-alkyl-6H-indolo[2,3-b]quinoxaline-9-amine was achieved by heating a reaction mixture containing 9-bromo-6H-indolo[2,3-b]quinoxaline .Molecular Structure Analysis

The molecular structure of 9-Bromo-6H-indolo[2,3-b]quinoxaline is characterized by a planar fused heterocyclic compound . The thermal stability of the intercalated complex (DNA and 6H-indolo[2,3-b]quinoxaline derivatives) depends on the type of substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus .Chemical Reactions Analysis

The chemical reactions involving 6H-indolo[2,3-b]quinoxaline derivatives predominantly involve DNA intercalation . The majority of the approaches reported in the literature rely on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .Physical And Chemical Properties Analysis

The physical and chemical properties of 6H-indolo[2,3-b]quinoxaline derivatives are largely determined by the type of substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus .Wissenschaftliche Forschungsanwendungen

9-Brom-6H-indolo[2,3-b]chinoxalin: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen

Antivirale Aktivitäten: 6H-Indolo[2,3-b]chinoxalin-Verbindungen haben antivirale Eigenschaften gegen eine Reihe von Viren wie Herpes-simplex-Virus Typ 1 (HSV-1), Cytomegalovirus (CMV) und Varizella-Zoster-Virus (VZV) gezeigt. Die Bromgruppe am C-9-Atom könnte diese Aktivitäten möglicherweise beeinflussen .

Zytotoxizitätsmodulation: Es wurde gezeigt, dass das Vorhandensein einer Bromgruppe die Zytotoxizität verringert, während ihr Ersatz durch eine sekundäre Aminogruppe die Zytotoxizität verbessert. Dies deutet darauf hin, dass this compound in der Forschung verwendet werden könnte, um zytotoxische Wirkungen in Krebsstudien zu modulieren .

Multiresistenzmodulation: Diese Verbindungen können auf ATP-Bindungskassetten-Transporter (ABC-Transporter) wirken, die an der Multiresistenz (MDR) in Krebszellen beteiligt sind. Die Forschung zu this compound könnte sein Potenzial als MDR-Modulator untersuchen .

DNA-Interkalationsstudien: Als ein Analogon von Ellipticin, einem bekannten DNA-Interkalationsmittel, könnte diese Verbindung in Studien verwendet werden, die DNA-Interkalationsmechanismen und ihre Auswirkungen auf pharmakologische Aktivitäten untersuchen .

Referenzstandard für pharmazeutische Tests: Aufgrund seiner definierten Struktur und Eigenschaften kann this compound als Referenzstandard in pharmazeutischen Tests dienen, um genaue Ergebnisse zu gewährleisten .

Synthesechemische Forschung: Die Struktur der Verbindung ermöglicht verschiedene Substitutionen und Modifikationen, was sie zu einem wertvollen Gerüst für die synthesechemische Forschung macht, die darauf abzielt, neue pharmakologisch aktive Moleküle zu schaffen .

Protein-Interaktionsstudien: Aufgrund ihrer strukturellen Ähnlichkeit mit Verbindungen, die mit Proteinen interagieren, könnte diese Verbindung in der Forschung verwendet werden, um Protein-Interaktionen und ihre Auswirkungen auf zelluläre Funktionen zu untersuchen .

Aufnahme in die chemische Datenbank: Als einzigartige chemische Einheit ist this compound in chemischen Datenbanken wie ChemSpider enthalten, was Forschern hilft, chemische Verbindungen zu identifizieren und zu vergleichen

Wirkmechanismus

- Role : It predominantly interacts with DNA through a process called intercalation . This means that it inserts itself between the base pairs of the DNA double helix, disrupting the normal processes associated with DNA replication and transcription .

- Thermal Stability : The stability of the 9-Br-IQ-DNA complex depends on the substituents and side chains attached to the 9-Br-IQ nucleus. Interestingly, highly active derivatives like NCA0424, B-220, and 9-OH-B-220 exhibit good binding affinity to DNA but poor inhibitory activity on topoisomerase II enzyme .

Target of Action

Mode of Action

Biochemical Pathways

Zukünftige Richtungen

The dicationic quaternary ammonium salts of 6H-indolo[2,3-b]quinoxaline derivatives exhibited a remarkably high binding constant to DNA, which may explain their high antitumor activity compared to monocationic quaternary ammonium salts . This finding may be valuable in understanding the antitumor effect of these compounds and may provide important information for the future optimization of the DNA binding properties of this drug type .

Biochemische Analyse

Biochemical Properties

9-Bromo-6H-indolo[2,3-b]quinoxaline plays a crucial role in biochemical reactions, primarily through its interactions with DNA and proteins. The compound exhibits strong DNA intercalation properties, which allows it to insert itself between the base pairs of the DNA helix. This intercalation disrupts the normal functioning of DNA, leading to the inhibition of DNA replication and transcription . Additionally, 9-Bromo-6H-indolo[2,3-b]quinoxaline interacts with various proteins, including topoisomerase II, although it shows poor inhibitory activity on this enzyme . The compound also modulates the activity of ATP-binding cassette transporters, contributing to its multidrug resistance modulating activity .

Cellular Effects

The effects of 9-Bromo-6H-indolo[2,3-b]quinoxaline on cellular processes are profound. The compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. By intercalating into DNA, 9-Bromo-6H-indolo[2,3-b]quinoxaline disrupts the processes vital for DNA replication, leading to cytotoxic effects on cancer cells . This disruption also affects gene expression, resulting in the modulation of various cellular pathways. Furthermore, the compound’s interaction with ATP-binding cassette transporters impacts cellular metabolism by altering the efflux of drugs and other substrates .

Molecular Mechanism

At the molecular level, 9-Bromo-6H-indolo[2,3-b]quinoxaline exerts its effects primarily through DNA intercalation. This interaction involves the insertion of the compound between the base pairs of the DNA helix, leading to the stabilization of the DNA structure and inhibition of DNA replication and transcription . The compound’s planar fused ring structure facilitates this intercalation, allowing it to form stable complexes with DNA. Additionally, 9-Bromo-6H-indolo[2,3-b]quinoxaline interacts with proteins such as topoisomerase II, although its inhibitory activity on this enzyme is limited . The compound also modulates the activity of ATP-binding cassette transporters, contributing to its multidrug resistance modulating activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9-Bromo-6H-indolo[2,3-b]quinoxaline change over time. The compound exhibits remarkable stability, with high thermal stability and resistance to degradation . Long-term studies have shown that 9-Bromo-6H-indolo[2,3-b]quinoxaline maintains its cytotoxic effects on cancer cells over extended periods, indicating its potential for sustained therapeutic applications . The stability and degradation of the compound can vary depending on the specific experimental conditions and the presence of other biomolecules .

Dosage Effects in Animal Models

The effects of 9-Bromo-6H-indolo[2,3-b]quinoxaline vary with different dosages in animal models. At lower doses, the compound exhibits cytotoxic effects on cancer cells, leading to the inhibition of tumor growth . At higher doses, 9-Bromo-6H-indolo[2,3-b]quinoxaline can cause toxic effects, including damage to normal cells and tissues . The threshold for these toxic effects varies depending on the specific animal model and the route of administration . It is essential to carefully optimize the dosage to achieve the desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

9-Bromo-6H-indolo[2,3-b]quinoxaline is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and stability. The compound’s interaction with ATP-binding cassette transporters affects its efflux and distribution within cells . Additionally, 9-Bromo-6H-indolo[2,3-b]quinoxaline can undergo metabolic transformations, leading to the formation of active or inactive metabolites . These metabolic pathways can impact the compound’s efficacy and toxicity, highlighting the importance of understanding its metabolism for therapeutic applications .

Transport and Distribution

Within cells and tissues, 9-Bromo-6H-indolo[2,3-b]quinoxaline is transported and distributed through interactions with various transporters and binding proteins. The compound’s interaction with ATP-binding cassette transporters influences its efflux and accumulation within cells . Additionally, 9-Bromo-6H-indolo[2,3-b]quinoxaline can bind to specific proteins that facilitate its transport to different cellular compartments . These interactions play a crucial role in determining the compound’s localization and activity within cells .

Subcellular Localization

The subcellular localization of 9-Bromo-6H-indolo[2,3-b]quinoxaline is primarily determined by its interactions with DNA and proteins. The compound’s ability to intercalate into DNA directs it to the nucleus, where it exerts its cytotoxic effects . Additionally, 9-Bromo-6H-indolo[2,3-b]quinoxaline can interact with specific proteins that target it to other subcellular compartments, such as the mitochondria or endoplasmic reticulum . These interactions influence the compound’s activity and function within different cellular compartments .

Eigenschaften

IUPAC Name |

9-bromo-6H-indolo[3,2-b]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrN3/c15-8-5-6-10-9(7-8)13-14(17-10)18-12-4-2-1-3-11(12)16-13/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOKOGWODOOMQTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Br)NC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40418261 | |

| Record name | 9-Bromo-6H-indolo[2,3-b]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40418261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57743-36-9 | |

| Record name | NSC78689 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Bromo-6H-indolo[2,3-b]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40418261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine](/img/structure/B187434.png)

![(2-Methoxybenzyl)[4-(methylthio)benzyl]amine](/img/structure/B187435.png)

![2-(3-chlorophenyl)-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine](/img/structure/B187438.png)

![1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone](/img/structure/B187446.png)

![[1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone](/img/structure/B187452.png)